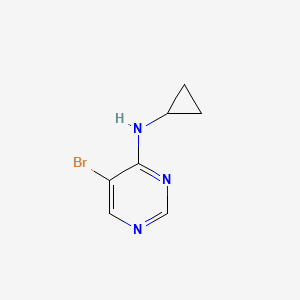![molecular formula C11H19NO2 B1528034 tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate CAS No. 1420294-82-1](/img/structure/B1528034.png)
tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate
Overview
Description
tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate is a chemical compound with the molecular formula C10H17NO2. It is known for its unique spirocyclic structure, which consists of a seven-membered ring fused to a four-membered ring with a nitrogen atom incorporated into the ring system. This compound is often used in organic synthesis and medicinal chemistry due to its interesting structural features and reactivity .
Preparation Methods
The synthesis of tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base and a protecting group such as tert-butyl ester. The reaction conditions often include low temperatures and specific solvents to ensure high yield and selectivity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers investigate its potential as a pharmacophore in drug discovery, exploring its ability to interact with biological targets.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic functions, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate can be compared with other spirocyclic compounds such as:
7-Amino-5-aza-spiro[2.4]heptane-5-carboxylic acid tert-butyl ester: Similar in structure but with an amino group, leading to different reactivity and applications.
Spiro[2.4]heptane-4-carboxylic acid: Lacks the nitrogen atom, resulting in different chemical properties and uses.
Properties
IUPAC Name |
tert-butyl 4-azaspiro[2.4]heptane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)12-8-4-5-11(12)6-7-11/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGJXDCDOIUIQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-3-iodo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1527952.png)
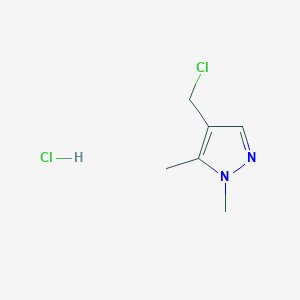
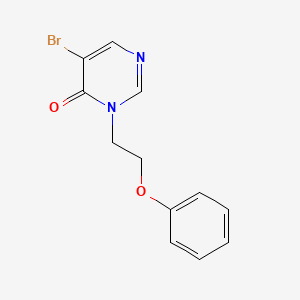
![2-(Tert-butyl)-4-chlorooxazolo[4,5-C]pyridine-7-carbonitrile](/img/structure/B1527958.png)
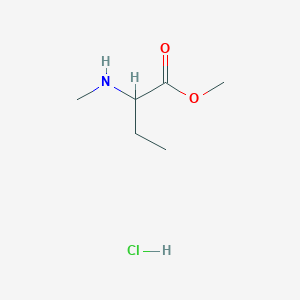

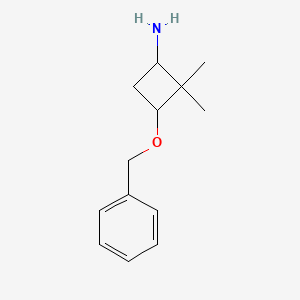



![2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde](/img/structure/B1527967.png)
![4-Bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-OL](/img/structure/B1527968.png)
